2-(2-bromoethyl)tetrahydro-2H-Pyran
Overview
Description
The compound "2-(2-bromoethyl)tetrahydro-2H-Pyran" is a derivative of tetrahydro-2H-pyran, which is a heterocyclic compound featuring a six-membered ring containing five carbon atoms and one oxygen atom. The structure of tetrahydro-2H-pyran derivatives has been extensively studied due to their relevance in organic synthesis and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran derivatives can be complex, with various substituents influencing the overall properties of the compound. For example, the molecular and crystal structure of a substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyran was determined using X-ray diffraction analysis, providing insights into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
Tetrahydro-2H-pyran derivatives can undergo a variety of chemical reactions. The preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol from 4-bromo-2-(bromomethyl)-1-chlorobenzene demonstrates the potential for creating complex molecules through multi-step synthesis . Additionally, the Ni(0)-catalyzed coupling reaction of enol triflate derivatives from tetrahydropyran-2-ones with LiBr to produce 6-bromo-3,4-dihydro-2H-pyrans, followed by halogen-metal exchange, exemplifies the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by their molecular structure. For instance, the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers were studied, revealing the influence of substituents on the reaction rates and providing Arrhenius equations for the process . The study of oxidative transformations of 3-bromoenals into 2H-pyran-2-ones or chiral dihydropyranones under N-heterocyclic carbene catalysis further illustrates the chemical reactivity of these compounds .
Scientific Research Applications
Organic Building Block
- Scientific Field: Organic Chemistry
- Application Summary: “2-(2-Bromoethoxy)tetrahydro-2H-pyran” is used as an organic building block .
- Methods of Application: It has been synthesized by employing 2-bromoethanol as a starting reagent .
- Results or Outcomes: This compound may be used in the synthesis of 4-(2-chloroethoxy)benzenesulfonyl chloride and estrogen ligands bearing carborane .
Preparation of Tellurated Heterocycles
- Scientific Field: Organic Chemistry
- Application Summary: “2-(Bromomethyl)tetrahydro-2H-pyran” has been used in the preparation of tellurated heterocycles .
- Methods of Application: The compound was used in a cross-coupling reaction with potassium heteroaryltrifluoroborates .
- Results or Outcomes: The reaction resulted in the synthesis of 2-[(2-thienyltelluro)methyl]tetrahydrofuran and [(2-thienyltelluro)methyl]tetrahydro-2H-pyran .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-(2-bromoethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXOVDMMOFKADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509976 | |
Record name | 2-(2-Bromoethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)tetrahydro-2H-Pyran | |
CAS RN |
77564-82-0 | |
Record name | 2-(2-Bromoethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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